2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-12-17(25)23(19)18(22-21-12)27-11-16(24)20-13-7-9-15(10-8-13)26-14-5-3-2-4-6-14/h2-10H,11,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLUPBOLWFXTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the sulfanyl group and the phenoxyphenyl moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The phenoxyphenyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxyphenyl moiety.
Scientific Research Applications
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring and sulfanyl group can bind to active sites on enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Variations in Acetamide Derivatives
Key Observations :
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a member of the triazine family known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 335.38 g/mol
IUPAC Name: this compound
Antimicrobial Activity
Research has shown that compounds containing the triazine moiety exhibit significant antimicrobial properties. In a study assessing various derivatives of triazine compounds, it was found that This compound demonstrated potent activity against several bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its anticancer potential. A recent study indicated that it inhibits cell proliferation in various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15.0 | Apoptosis induction |
| HeLa | 12.5 | G2/M phase arrest |
Anti-inflammatory Effects
In vitro studies have suggested that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Case Study 1: A study involving mice with induced breast tumors showed a significant reduction in tumor size after treatment with the compound over four weeks compared to control groups .
- Case Study 2: In a model of rheumatoid arthritis, administration resulted in decreased joint swelling and reduced levels of inflammatory markers in serum .
The biological activity of This compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes: The compound has been shown to inhibit enzymes involved in DNA synthesis and repair.
- Receptor Modulation: It may act as a modulator for certain receptors involved in cell signaling pathways related to inflammation and cancer progression.
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for this compound, particularly regarding yield and purity?
- Methodology :
- Stepwise synthesis : Begin with preparing the triazinone core via cyclization of thiourea derivatives with hydrazine, followed by sulfanylation using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water mixtures) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
- Yield optimization : Use design of experiments (DoE) to evaluate reaction parameters (temperature, solvent, stoichiometry). For example, a 2³ factorial design can identify optimal conditions for sulfanylation efficiency .
Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodology :
- NMR analysis : Perform ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions. Key signals include the triazinone NH (~10.5 ppm) and acetamide carbonyl (~168 ppm) .
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DMF/water). Resolve the structure to confirm the sulfanyl-acetamide linkage and dihydrotriazinone tautomerism .
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., calculated for C₁₈H₁₈N₆O₂S: 406.12 g/mol) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Hazard mitigation : Use fume hoods for synthesis steps involving volatile solvents (DMF, THF). Store the compound in airtight containers with desiccants to prevent hydrolysis .
- Emergency response : For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. In case of skin contact, rinse with 10% sodium bicarbonate solution to counteract acidic degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity (e.g., antimicrobial or anticancer potential)?
- Methodology :
- Derivative synthesis : Modify the phenoxyphenyl group (e.g., introduce halogens or electron-withdrawing substituents) to assess electronic effects on bioactivity .
- In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus, MIC determination via broth microdilution) and cancer cell lines (e.g., MCF-7, using MTT assays). Include positive controls (ciprofloxacin, doxorubicin) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity with bacterial DNA gyrase or human topoisomerase IIα .
Q. What experimental strategies resolve contradictions in solubility and stability data across studies?
- Methodology :
- Solubility profiling : Use shake-flask method in buffered solutions (pH 1.2–7.4) with UV/Vis quantification. Compare results with computational predictions (e.g., ALOGPS) to identify outliers .
- Degradation studies : Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor hydrolytic degradation (HPLC) and identify degradation products via LC-MS .
- Interlaboratory validation : Share samples with independent labs using standardized protocols (e.g., USP guidelines) to confirm reproducibility .
Q. How can environmental fate and ecotoxicological impacts be systematically assessed?
- Methodology :
- Persistence studies : Measure hydrolysis half-life in aqueous buffers (pH 4–9) and photodegradation under simulated sunlight (Xe lamp, λ > 290 nm) .
- Bioaccumulation potential : Determine logP via shake-flask method (octanol/water) and predict BCF using EPI Suite .
- Ecotoxicology : Test acute toxicity to Daphnia magna (48-h EC₅₀) and algae (Pseudokirchneriella subcapitata, 72-h growth inhibition) following OECD Test Guidelines 202 and 201 .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across similar triazinone derivatives?
- Methodology :
- Meta-analysis : Compile data from peer-reviewed studies (exclude patents/preprints) and normalize activity metrics (e.g., convert IC₅₀ values to µM). Use ANOVA to identify statistically significant variations .
- Experimental replication : Synthesize disputed compounds in-house under controlled conditions and retest bioactivity using identical assay protocols .
- Confounding factors : Evaluate impurities (e.g., via LC-MS) and stereochemical differences (chiral HPLC) that may explain divergent results .
Experimental Design Considerations
Q. What statistical approaches enhance robustness in dose-response studies for this compound?
- Methodology :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .
- Power analysis : Use G*Power to determine minimum sample size (α = 0.05, power = 0.8) for detecting a 20% effect size in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
